3-(Tert-butoxy)cyclopentan-1-one

Description

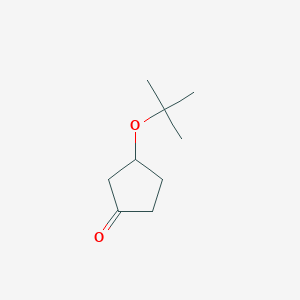

3-(Tert-butoxy)cyclopentan-1-one is a cyclopentanone derivative featuring a tert-butoxy (-O-C(CH₃)₃) substituent at the 3-position of the five-membered ketone ring. The tert-butoxy group is a bulky, electron-donating alkoxy moiety, which significantly influences the compound’s physical and chemical properties. This steric bulk reduces the compound’s solubility in polar solvents while enhancing its stability against nucleophilic attacks on the ketone carbonyl group. While exact data for this compound (e.g., CAS number, molecular weight) are unavailable in the provided evidence, its structural analogs suggest a molecular formula of C₉H₁₆O₂ and an estimated molecular weight of ~156 g/mol.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclopentan-1-one |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)11-8-5-4-7(10)6-8/h8H,4-6H2,1-3H3 |

InChI Key |

YYKKEMCKAJKRGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)cyclopentan-1-one typically involves the reaction of cyclopentanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: Elevated temperatures to facilitate the reaction.

Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)cyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanones depending on the reagent used.

Scientific Research Applications

3-(Tert-butoxy)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)cyclopentan-1-one involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity of the cyclopentanone ring, making it more susceptible to nucleophilic attack. The compound can also participate in hydrogen bonding and other non-covalent interactions, affecting its behavior in biological systems.

Comparison with Similar Compounds

Steric and Electronic Effects

- This compound : The tert-butoxy group provides substantial steric hindrance, shielding the ketone carbonyl from nucleophilic attack. Its electron-donating nature via the oxygen atom may slightly activate the carbonyl toward electrophilic reactions.

- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one : The dioxaborolane substituent introduces boron, enabling participation in Suzuki-Miyaura cross-coupling reactions. Its planar structure reduces steric bulk compared to tert-butoxy but adds polarizability .

- 3-(2-Methyl-1H-indol-3-yl)cyclopentan-1-one: The indole substituent is aromatic and bulky, likely reducing solubility in nonpolar solvents. The nitrogen in indole could participate in hydrogen bonding or acid-base interactions .

Molecular Weight and Solubility

- The tert-butoxy derivative’s low molecular weight (~156 g/mol) contrasts sharply with the indole-containing analog (1,056.2 g/mol), which has an unusually large molecular formula (C₅₆H₆₉N₁₁O₁₀) .

- The boron-containing analog’s molecular weight is unspecified but likely higher than the tert-butoxy derivative due to the dioxaborolane group.

Biological Activity

3-(Tert-butoxy)cyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a cyclopentanone core with a tert-butoxy substituent. This structural arrangement may influence its interaction with biological targets and modulate its activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, agonists of the formyl peptide receptor 2 (FPR2) have shown efficacy in reducing pro-inflammatory cytokines in microglial cells. These compounds inhibited the production of interleukin (IL)-1β and tumor necrosis factor (TNF)-α in models of neuroinflammation, suggesting that this compound could exhibit similar properties due to its structural analogies .

Cytotoxic Activity

Cytotoxicity assays conducted on various derivatives of cyclopentanones indicate that these compounds can inhibit the growth of cancer cell lines. For example, bis-chalcone derivatives derived from cyclopentanones demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with some compounds achieving IC50 values as low as 4.4 µM . This suggests that this compound may also possess anticancer properties worthy of further exploration.

Study on Neuroprotective Effects

In an experimental setup involving lipopolysaccharide (LPS)-stimulated microglial cells, certain compounds similar to this compound were shown to reduce the activation of the NLRP3 inflammasome and modulate NF-κB signaling pathways. These findings indicate a potential neuroprotective role that could be attributed to the compound's structure .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on cyclopentanone derivatives reveal that modifications at specific positions can significantly enhance biological activity. For instance, substituents that increase lipophilicity or alter steric hindrance have been associated with improved receptor binding and activity . This information is crucial for the design of new derivatives aimed at enhancing therapeutic efficacy.

Data Tables

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Potential anti-inflammatory | TBD | FPR2 |

| Bis-chalcone derivative 6 | Cytotoxic against MCF-7 | 4.4 | Breast cancer cell line |

| Cyclopentane-1,3-dione | TP receptor antagonist | 20 | Thromboxane A2 receptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.